

Boc-Lys(Z)-OH CAS number and molecular weight

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In-Depth Technical Guide: Boc-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N α -Boc-N ϵ -Z-L-lysine (**Boc-Lys(Z)-OH**), a critical building block in peptide synthesis. This document outlines its chemical properties, applications, and detailed experimental protocols.

Core Compound Data

Boc-Lys(Z)-OH is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its application in controlled, stepwise peptide synthesis.[1]

The quantitative data for **Boc-Lys(Z)-OH** are summarized in the table below for easy reference.



| Property | Value | Citations |
|---------------------|--------------|-----------|
| CAS Number | 2389-45-9 | [2][3][4] |
| Molecular Weight | 380.44 g/mol | [2][4] |
| Molecular Formula | C19H28N2O6 | [3][4] |
| Form | White powder | [2] |
| Storage Temperature | -20°C | [2] |

Application in Peptide Synthesis

Boc-Lys(Z)-OH is extensively used in solid-phase peptide synthesis (SPPS), specifically following the Boc/Bzl strategy.[5] The Boc group serves as a temporary protecting group for the Nα-amino function, which is removed at each cycle of amino acid addition. The Z group, being more stable to the acidic conditions used for Boc removal, provides semi-permanent protection for the lysine side chain, preventing unwanted side reactions.[1][5]

Logical Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for a single cycle of amino acid incorporation using **Boc-Lys(Z)-OH** in Boc-SPPS.



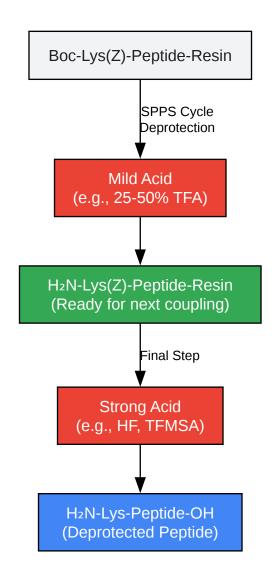
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Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Orthogonal Deprotection Scheme

The key to the utility of **Boc-Lys(Z)-OH** is the ability to selectively remove the two protecting groups under different chemical conditions. This is known as an orthogonal protection strategy.





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Caption: Orthogonal deprotection scheme for Boc-Lys(Z) in Boc-SPPS.

Detailed Experimental Protocols

The following are generalized protocols for the use of **Boc-Lys(Z)-OH** in solid-phase peptide synthesis. Researchers should optimize these protocols based on the specific peptide sequence and scale.

Protocol 1: Nα-Boc Deprotection during SPPS

This protocol details the removal of the N-terminal Boc group to allow for the coupling of the next amino acid.



- Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.[5]
- Pre-wash: Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 5 minutes.
- Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.[5] If the peptide contains sensitive residues like Cys, Met, or Trp, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution.[6][7]
- Washing: Wash the resin thoroughly to remove residual TFA and byproducts. This is typically done with DCM (2x) and isopropanol (IPA) (2x).[5][6]
- Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine. This can be achieved by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2x10 minutes.[6]
- Final Washes: Wash the resin again with DCM to remove excess DIEA before proceeding to the coupling step.

Protocol 2: Coupling of Boc-Lys(Z)-OH

This protocol describes the coupling of **Boc-Lys(Z)-OH** to the deprotected N-terminal of the growing peptide chain on the resin.

- Activation: Activate Boc-Lys(Z)-OH by dissolving it with a coupling reagent such as HBTU
 (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive
 like HOBt (1-Hydroxybenzotriazole) in a solvent like N,N-Dimethylformamide (DMF).[5]
- Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.
 Allow the reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative method like the ninhydrin test.[5]
- Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[5]

Protocol 3: Final Cleavage and Z-Group Deprotection



This final step cleaves the completed peptide from the resin support and removes the sidechain protecting groups, including the Z group from lysine.

Caution: This procedure often involves highly corrosive and toxic reagents like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus with appropriate safety precautions.

- Preparation: Dry the peptide-resin thoroughly under vacuum.
- Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common "low-high" HF procedure involves a two-step process.[6]
 - Step 1 (Low HF): Treat the resin with a mixture of HF, dimethyl sulfide (DMS), and a scavenger like p-cresol (e.g., in a 25:65:10 ratio) at 0°C for 2 hours. This step removes many side-chain protecting groups under milder S_n2 conditions.
 - Step 2 (High HF): Following the low HF treatment, the DMS is removed, and the peptideresin is treated with a high concentration of HF (e.g., HF/p-cresol 9:1 v/v) at 0°C for 30-60 minutes. This cleaves the peptide from the resin and removes more robust protecting groups like the Z group.
- Peptide Precipitation and Extraction: After cleavage, the HF is evaporated under a stream of nitrogen. The crude peptide is then precipitated and washed with cold diethyl ether.
- Purification: The precipitated peptide is dissolved in an appropriate aqueous buffer (e.g., dilute acetic acid) and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

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